molecular formula C7H10O2 B15162335 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one CAS No. 821770-19-8

3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one

Cat. No.: B15162335
CAS No.: 821770-19-8
M. Wt: 126.15 g/mol
InChI Key: DVPVXGGQBSOSQS-UHFFFAOYSA-N
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Description

The 7-oxabicyclo[2.2.1]heptane skeleton, also known as oxanorbornane, is a bicyclic ether that features a six-membered ring bridged by an oxygen atom. This structural motif is present in a variety of naturally occurring compounds and has been a focal point of extensive research.

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid, three-dimensional structure. researchgate.net This rigidity distinguishes them from fused or spirocyclic systems and imparts unique chemical and physical properties. mdpi.com The inherent ring strain in these frameworks, such as in the well-known norbornane, can be a powerful driving force for chemical transformations. mdpi.com The 7-oxabicyclo[2.2.1]heptane system is a heterocyclic analogue of norbornane, where an oxygen atom replaces a methylene (B1212753) group at the 7-position. nih.gov This substitution introduces polarity and alters the geometry and reactivity of the molecule, making it a valuable and distinct framework in organic synthesis.

The significance of the 7-oxabicyclo[2.2.1]heptane scaffold lies in its utility as a synthetic intermediate. Its rigid conformation allows for a high degree of stereocontrol in chemical reactions. nih.gov The oxygen bridge can be cleaved under various conditions, providing access to highly functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives in a stereospecific manner. nih.gov

Derivatives of this scaffold are crucial building blocks, often referred to as "chirality sponges" or "chirons," for the total synthesis of complex natural products, rare sugars, and other bioactive molecules. nih.gov The most common route to the 7-oxabicyclo[2.2.1]heptane core is the Diels-Alder reaction between a furan (B31954) and a suitable dienophile, a method that allows for the introduction of various substituents with well-defined stereochemistry. nih.gov

Table 1: Key Synthetic Routes to the 7-Oxabicyclo[2.2.1]heptane Core

Reaction Type Reactants Key Features
Diels-Alder Cycloaddition Furan/Substituted Furans + Dienophiles (e.g., maleic anhydride (B1165640), acrylates) High stereoselectivity; versatile for introducing functionality. nih.gov

While extensive research exists for the broader 7-oxabicyclo[2.2.1]heptane class, detailed studies focusing specifically on 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one are less prevalent in publicly accessible literature. However, the interest in this specific molecule can be inferred from research on analogous structures. The presence of a methyl group and a ketone function introduces specific stereocenters and reactive sites.

The methyl group at the 3-position can direct the stereochemical outcome of subsequent reactions, such as enolate formation and aldol (B89426) condensations. The ketone at the 2-position is a versatile functional handle for a wide array of transformations, including reductions, oxidations (e.g., Baeyer-Villiger oxidation to form a lactone), and carbon-carbon bond-forming reactions. The stereochemical relationship between the methyl group and the carbonyl group, as well as their orientation relative to the oxygen bridge (exo or endo), would be a critical aspect of its chemistry.

Research on related compounds, such as 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, highlights the synthetic utility of such methylated and oxidized scaffolds. elsevierpure.commdpi.com These molecules serve as intermediates in the synthesis of complex organic structures. elsevierpure.com Similarly, naturally occurring compounds featuring an oxabicyclo[2.2.1]heptane-3-one moiety have been isolated and shown to possess biological activity, further underscoring the potential research value of this structural class. jst.go.jp

Research involving the 7-oxabicyclo[2.2.1]heptane system is multifaceted, spanning from the development of new synthetic methods to applications in medicinal chemistry and materials science.

Total Synthesis: A primary research area is the use of 7-oxabicyclo[2.2.1]heptane derivatives in the total synthesis of natural products. The rigid scaffold allows for the precise installation of stereocenters, which are then revealed through strategic ring-opening of the oxygen bridge.

Asymmetric Synthesis: Significant effort has been dedicated to the development of asymmetric syntheses of 7-oxabicyclo[2.2.1]heptane derivatives. This is often achieved through chiral auxiliaries or catalysts in the initial Diels-Alder reaction, providing enantiomerically pure building blocks. nih.gov

Functionalization and Ring-Opening: Methodological advancements continue to emerge for the selective functionalization of the bicyclic core and for the controlled cleavage of the C-O bonds of the ether bridge. These methods expand the synthetic utility of the scaffold, allowing for the creation of a diverse array of acyclic and carbocyclic products with high stereochemical fidelity.

Medicinal Chemistry: The 7-oxabicyclo[2.2.1]heptane framework is considered a privileged scaffold in medicinal chemistry. Its rigid nature can help in designing molecules that fit specifically into the binding sites of biological targets. For instance, derivatives have been investigated as phosphatase inhibitors.

Table 2: Research Highlights of 7-Oxabicyclo[2.2.1]heptane Derivatives

Research Area Example Application Reference Compound(s)
Natural Product Synthesis Synthesis of rare sugars and monosaccharide mimetics. nih.gov Various functionalized 7-oxabicyclo[2.2.1]heptanes.
Medicinal Chemistry Development of protein phosphatase 5 (PP5) inhibitors. Norcantharidin derivatives.
Herbicidal Activity Investigation of cinmethylin (B129038) analogs. C3-substituted cinmethylin analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821770-19-8

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methyl-7-oxabicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H10O2/c1-4-5-2-3-6(9-5)7(4)8/h4-6H,2-3H2,1H3

InChI Key

DVPVXGGQBSOSQS-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C1=O)O2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of oxabicyclo[2.2.1]heptane systems, providing detailed insight into their conformation and stereochemistry. The rigid, strained bicyclic structure results in distinct chemical shifts and coupling constants that are highly dependent on the orientation of the protons and carbons.

In derivatives of the 7-oxabicyclo[2.2.1]heptane skeleton, ¹H NMR spectra allow for the precise assignment of protons. For example, in a related methyl-substituted oxabicyclo[2.2.1]heptan-2-one, proton signals can be clearly resolved and assigned based on their multiplicity and coupling constants. mdpi.com The analysis of these coupling constants (J values) is particularly useful for determining dihedral angles between adjacent protons, which in turn defines the conformation of the bicyclic rings. acs.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons, providing definitive evidence for their relative stereochemistry (e.g., exo vs. endo substituents). acs.org For instance, an NOE correlation between specific protons can confirm their proximity in the molecule, which is consistent with a particular conformational model. acs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and steric interactions. Spectroscopic data for various derivatives show characteristic shifts for the carbonyl carbon, the bridgehead carbons, and the carbon bearing the methyl group. mdpi.comjst.go.jp

Nucleus Typical Chemical Shift Range (δ, ppm) for 7-oxabicyclo[2.2.1]heptan-2-one Derivatives Key Structural Information
¹H 1.0 - 5.0Provides information on the electronic environment of each proton. Coupling constants (J) reveal dihedral angles and connectivity.
¹³C 15.0 - 95.0 (Aliphatic), 170.0 - 215.0 (Carbonyl)Reveals the number of unique carbons and their hybridization. Carbonyl shift is characteristic of the lactone functional group.

This table presents typical data ranges compiled from various substituted 7-oxabicyclo[2.2.1]heptan-2-one compounds. mdpi.comjst.go.jp

Mass Spectrometry (MS) in Molecular Identification and Mechanistic Studies

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one and its derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. jst.go.jpnih.gov

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Upon ionization, the molecule undergoes characteristic fragmentation, and the resulting mass-to-charge (m/z) ratios of the fragments can be used to deduce the connectivity of the original structure. For instance, the mass spectrum of a related bicyclic ketone shows characteristic fragment ions corresponding to the loss of small neutral molecules like carbon monoxide or ethylene, which is typical for such ring systems. mdpi.com

Ionization Method Data Obtained Application
Field Desorption (FD) Molecular Ion [M]⁺Determines the molecular weight and confirms the molecular formula with high accuracy. jst.go.jp
Electron Ionization (EI) Molecular Ion [M]⁺ and Fragment IonsReveals characteristic fragmentation patterns that help in structural confirmation and differentiation of isomers. mdpi.com

This table summarizes the application of different mass spectrometry techniques for the analysis of related bicyclic compounds.

Mechanistic studies can also employ mass spectrometry to track the course of reactions. By using isotopically labeled reactants, chemists can follow the incorporation and fate of specific atoms throughout a reaction sequence, providing evidence for proposed reaction pathways.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most direct and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of each atom in the crystal lattice.

For derivatives of the 7-oxabicyclo[2.2.1]heptane framework, X-ray diffraction studies have confirmed the inherent strain and unique geometry of this bicyclic system. iucr.orgrcsb.org These studies reveal that the six-membered ring typically adopts a boat conformation, while the five-membered rings containing the ether linkage adopt envelope conformations. iucr.orgnih.goviucr.org This technique definitively establishes the relative orientation of substituents, confirming whether they are in the exo or endo position.

In cases of chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration, distinguishing between enantiomers without the need for a chiral reference. doi.orgsoton.ac.uk

Parameter Significance Example Data for a related 7-oxabicyclo[2.2.1]heptane derivative
Crystal System Describes the symmetry of the unit cell.Monoclinic nih.gov
Space Group Defines the specific symmetry elements within the crystal.P2₁/c
Unit Cell Dimensions Defines the size and shape of the repeating unit in the crystal.a = 10.27 Å, b = 10.43 Å, c = 15.03 Å, β = 93.6° nih.gov
Conformation Describes the 3D shape of the molecule.Six-membered ring in a boat conformation; five-membered rings in envelope conformations. nih.gov

The example data is for a cocrystal containing a 7-oxabicyclo[2.2.1]heptane derivative and is used for illustrative purposes. nih.gov

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by characteristic absorptions corresponding to its lactone and ether functionalities.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the γ-lactone ring. The position of this band is sensitive to ring strain; for bicyclic systems like this, it typically appears at a higher frequency (around 1750-1780 cm⁻¹) compared to acyclic esters. mdpi.com Another key feature is the C-O-C stretching vibration of the ether bridge, which typically appears in the fingerprint region of the spectrum (around 1000-1200 cm⁻¹). mdpi.commdpi.com

Vibrational mode analysis, often aided by computational methods like Density Functional Theory (DFT), can assign specific absorption bands to the corresponding motions of the atoms. nih.gov This allows for a deeper understanding of how the molecule's structure influences its vibrational spectrum.

Vibrational Mode Typical Wavenumber (cm⁻¹) for related bicyclic lactones Description
C-H Stretch (sp³) 2850 - 3000Stretching vibrations of the carbon-hydrogen bonds on the bicyclic frame and methyl group. mdpi.com
C=O Stretch (Lactone) 1730 - 1798Strong, characteristic stretching vibration of the carbonyl group within the five-membered lactone ring. mdpi.commdpi.com
C-O-C Stretch (Ether) 1020 - 1250Stretching vibrations of the carbon-oxygen single bonds of the ether bridge. mdpi.commdpi.com

This table highlights the key IR absorptions based on data from structurally similar compounds.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is an advanced technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. researchgate.net The He(Iα) photoelectron spectra of related 7-oxabicyclo[2.2.1]heptan-2-one systems have been recorded to study the interactions between the lone-pair orbitals of the ether oxygen and the carbonyl group. researchgate.net

In this rigid framework, the spatial orientation of the ether oxygen's lone pair (nₒ) and the carbonyl group's orbitals (n_CO, π_CO) is fixed. PES can measure the ionization energies associated with removing electrons from these orbitals. The splitting and shifting of these ionization energies compared to model compounds provide direct evidence for through-bond and through-space interactions. researchgate.netacs.org Studies on similar bicyclic ketones and ethers have confirmed the existence of significant through-bond interactions between the oxygen lone pair of the ether bridge and the lone pair of the carbonyl oxygen. researchgate.net This interaction influences the molecule's electronic properties and reactivity.

Orbital Interaction Spectroscopic Observation Significance
n(O) - n(CO) Through-bond Splitting of ionization energy bands in the PE spectrum.Confirms electronic communication between the ether oxygen and the carbonyl group, mediated by the sigma bond framework. researchgate.net

This table summarizes the findings from photoelectron spectroscopic studies on related molecular systems.

Stereochemical Aspects and Conformational Dynamics of 3 Methyl 7 Oxabicyclo 2.2.1 Heptan 2 One

Exo/Endo Diastereomerism and Control in Synthesis

The synthesis of the 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one core structure inherently involves the creation of multiple stereocenters, leading to the formation of diastereomers, primarily distinguished as exo and endo isomers based on the orientation of the methyl group at the C3 position. Control over this diastereomerism is a critical aspect of its synthesis.

Two principal synthetic strategies are employed to construct this bicyclic lactone, each offering different points of stereochemical control:

Diels-Alder Cycloaddition followed by Functional Group Manipulation: A common route to the 7-oxabicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction between furan (B31954) and a suitable dienophile. researchgate.net For the target molecule, this would involve a precursor like a substituted methyl acrylate. The cycloaddition typically yields a mixture of endo and exo adducts. Subsequent hydrogenation and oxidation steps would lead to the final lactone. The endo/exo ratio of the initial adduct can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts, which can enhance the selectivity for the thermodynamically or kinetically favored product. researchgate.net

Baeyer-Villiger Oxidation of a Bicyclic Ketone Precursor: An alternative and highly effective method is the Baeyer-Villiger oxidation of a corresponding 3-methylbicyclo[2.2.1]heptan-2-one. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form the lactone. The regioselectivity of this oxidation is paramount. The oxygen atom is inserted between the carbonyl carbon and the more substituted carbon (the bridgehead carbon C1), as tertiary alkyl groups have a higher migratory aptitude than secondary ones. organic-chemistry.org The stereochemistry of the methyl group (exo or endo) on the starting ketone is retained during the oxidation, providing a direct method to control the final product's diastereomerism, provided the precursor ketone can be synthesized stereoselectively.

The separation of exo and endo isomers, if a mixture is formed, can often be achieved through chromatographic methods.

Factors Governing Diastereoselectivity and Enantioselectivity

Achieving high levels of stereocontrol is essential for utilizing this compound in stereospecific applications. This control extends to both diastereoselectivity (exo vs. endo) and enantioselectivity (R vs. S configurations).

Factors Governing Diastereoselectivity:

Steric Hindrance: In reactions such as the Diels-Alder cycloaddition, steric interactions between the diene (furan) and the dienophile's substituents can influence the transition state, favoring the less sterically hindered exo product, particularly under thermodynamic control.

Stereoelectronic Effects: These are particularly dominant in the Baeyer-Villiger oxidation. The reaction mechanism requires the migrating group to be anti-periplanar to the O-O bond of the peroxyacid intermediate. wikipedia.org This stereoelectronic requirement dictates the transition state geometry and ensures the retention of stereochemistry at the migrating center.

Catalysis: Lewis acids can alter the energy of the transition states in Diels-Alder reactions, often improving the diastereomeric ratio. In other synthetic approaches, such as the gold(I)-catalyzed cycloisomerization of alkynediols to form the oxabicyclic skeleton, the catalyst plays a crucial role in dictating the stereochemical outcome. researchgate.net

Factors Governing Enantioselectivity:

Chiral Catalysts: Asymmetric synthesis can be achieved using chiral catalysts. For instance, enantioselective Baeyer-Villiger oxidations have been developed using small-molecule organocatalysts or metal complexes with chiral ligands, which can differentiate between the two enantiotopic faces of a prochiral ketone precursor. chemrxiv.orgchemrxiv.org

Enzymatic Resolutions: Lipases and other enzymes are highly effective in resolving racemic mixtures. researchgate.net For example, a racemic ester precursor to the target molecule could be selectively hydrolyzed by a lipase, yielding one enantiomer as the alcohol and leaving the other as the unreacted ester, allowing for their separation.

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product (the "chiral pool"), such as a sugar or terpene, can provide a pre-existing stereochemical framework that guides the synthesis towards a single enantiomer of the target molecule.

The interplay of these factors allows for the targeted synthesis of specific stereoisomers of this compound.

Conformational Analysis of the Bridged Oxaheptane System

The 7-oxabicyclo[2.2.1]heptane ring system is a conformationally constrained framework. researchgate.net The presence of the C7 oxygen bridge locks the six-membered ring (C1-C2-C3-C4-C5-C6) into a rigid boat-like conformation. The five-membered rings (C1-C2-C3-C4-O7 and C1-C6-C5-C4-O7) are held in envelope conformations. This rigidity is a defining feature of the molecule.

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful tool for analyzing the conformation of this system. nih.govacs.org Protons in pseudo-axial or pseudo-equatorial positions will exhibit distinct coupling patterns, allowing for the determination of the relative stereochemistry and conformational preferences. acs.org

The thermodynamic stability of the exo and endo diastereomers of the methyl-substituted system has been investigated through thermochemical studies. Experimental data for related compounds show that the exo-2-methyl-7-oxabicyclo[2.2.1]heptane is slightly more stable (lower enthalpy of formation) than its endo counterpart, likely due to reduced steric strain in the exo configuration. aip.org

CompoundStateEnthalpy of Formation (ΔfH° at 298.15 K)
endo-2-Methyl-7-oxabicyclo[2.2.1]heptaneGas-203.5 ± 2.1 kJ/mol
exo-2-Methyl-7-oxabicyclo[2.2.1]heptaneGas-207.0 ± 2.2 kJ/mol

Data adapted from thermochemical studies on related 2-methyl substituted systems. aip.org

Influence of Substituent Orientation on Reaction Pathways

The stereochemical orientation of the C3-methyl group—whether it is exo or endo—profoundly impacts the reactivity of the molecule. The rigid bicyclic framework ensures that the substituent's position creates a distinct steric environment on each face of the molecule, which can control the approach of reagents and influence the regioselectivity and stereoselectivity of subsequent reactions.

Facial Selectivity at the Carbonyl Group: Reactions involving nucleophilic attack at the C2-carbonyl, such as hydride reduction, are highly sensitive to the stereochemistry at C3. acs.org An exo-methyl group would sterically hinder the exo face of the carbonyl, directing the incoming nucleophile to attack from the less hindered endo face. Conversely, an endo-methyl group would block the endo face, favoring attack from the exo face. This substrate control is a powerful tool for installing new stereocenters with high predictability.

Regioselectivity in Ring-Opening Reactions: The orientation of substituents significantly directs the outcome of reactions that proceed via ring-opening, such as Ring-Opening Cross Metathesis (ROCM). Studies on related 2-substituted 7-oxanorbornenes have shown that the regioselectivity of the metathesis reaction is substrate-dependent. beilstein-journals.org For instance, an endo substituent can lead to a different ratio of regioisomeric products compared to an exo substituent due to differing steric interactions with the bulky ruthenium catalyst during the formation of the key metallacyclobutane intermediate. beilstein-journals.org

Neighboring Group Participation: While less common for a simple methyl group, in principle, the spatial proximity of an endo substituent to the oxygen bridge or other reactive centers could lead to intramolecular reactions or neighboring group participation that would be impossible for the more distant exo isomer.

Reactivity and Reaction Mechanisms of 3 Methyl 7 Oxabicyclo 2.2.1 Heptan 2 One and Its Derivatives

Ring-Opening Reactions of the Ethereal Bridge

The 7-oxabicyclo[2.2.1]heptane skeleton is characterized by a strained ether linkage. This inherent strain makes the ethereal bridge susceptible to cleavage under both basic and acidic conditions, leading to the formation of substituted cyclohexane (B81311) derivatives. These ring-opening reactions are often highly stereoselective and provide a valuable synthetic route to complex cyclic molecules.

Base-Induced Regioselective Openings

The oxygen bridge of 7-oxabicyclo[2.2.1]heptane derivatives can be opened under basic conditions. mdpi.com This transformation is a key step in the synthesis of valuable compounds like shikimic acid derivatives and other natural products. mdpi.com For instance, treatment of derivatives such as (1S,4R)-3-Bromo-1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid methyl ester with a base like sodium methoxide (B1231860) in methanol (B129727) leads to the opening of the ether bridge. mdpi.com This type of reaction demonstrates the utility of base-induced cleavage in stereoselective synthesis. mdpi.com

Reactant DerivativeReagentProduct TypeReference
(1S,4R)-3-Bromo-1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid methyl esterSodium methoxide in MethanolRing-opened cyclohexane derivative mdpi.com

Acid-Catalyzed Transformations

The ethereal bridge is readily cleaved by acid catalysis. Both Lewis acids and protic acids can induce this heterolytic cleavage. u-szeged.hu The reaction of 7-oxabicyclo[2.2.1]heptane with dinitrogen pentoxide in dichloromethane, for example, results exclusively in the ring-opened product, trans-cyclohexane-1,4-diol dinitrate. rsc.org Similarly, treatment with boron trichloride (B1173362) can yield phenolic products. u-szeged.hu

The choice of acid catalyst can influence the reaction conditions and stereochemical outcome. Mild conditions using dimethylboron bromide (Me₂BBr) effectively cleave the C-O bond in an Sₙ2 fashion. dtu.dk Protic acids like aqueous hydrobromic acid (HBr) also achieve ring-opening, though the reaction may be slower and can result in a mixture of stereoisomers. dtu.dk

ReactantAcid CatalystProductReference
7-oxabicyclo[2.2.1]heptaneDinitrogen pentoxide (N₂O₅)trans-cyclohexane-1,4-diol dinitrate rsc.org
7-oxabicyclo[2.2.1]heptaneDimethylboron bromide (Me₂BBr)trans-4-bromocyclohexanol dtu.dk
7-oxabicyclo[2.2.1]heptaneAqueous Hydrobromic Acid (HBr)cis/trans-mixture of 4-bromocyclohexanol dtu.dk
1-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acids and estersAcetic trifluoroacetic anhydride (B1165640)6-acetoxy-3-methylcyclohex-3-ene-1,2-dicarboxylic anhydride and related compounds rsc.orgasau.ru

Mechanistic Insights into Bridge Cleavage (e.g., C-O and C-C bond cleavage)

The cleavage of the ethereal bridge in 7-oxabicyclo[2.2.1]heptane systems predominantly involves the scission of a C-O bond. The mechanism of this cleavage is highly dependent on the reagents used.

Under acidic conditions with reagents like dimethylboron bromide, the ring-opening proceeds via an Sₙ2-like mechanism. dtu.dk This is evidenced by the highly stereoselective formation of the trans-product when 7-oxabicyclo[2.2.1]heptane is opened. The nucleophile (bromide) attacks the carbon atom from the side opposite to the C-O bond, resulting in an inversion of configuration at that center. dtu.dk A similar Sₙ2-like mechanism has been confirmed for the acid-catalyzed ring-opening of related aza-oxabicyclic compounds. beilstein-journals.org

In contrast, treatment with aqueous protic acids like HBr can lead to a mixture of cis and trans products, suggesting a mechanism that may involve carbocationic intermediates or a less stereocontrolled Sₙ1-type character. dtu.dk The cleavage is a heterolytic process, driven by the protonation of the ether oxygen, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. u-szeged.hu

Functional Group Transformations at the Ketone and Methyl Sites

Beyond the reactivity of the bicyclic frame, the ketone and methyl groups on the 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one scaffold are sites for various functional group interconversions.

Oxidation Reactions Leading to Carboxylic Acids or Other Carbonyls

The ketone functionality within the 7-oxabicyclo[2.2.1]heptane system can undergo oxidative transformations. A notable example is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester or lactone through treatment with a peroxyacid. In a complex system, the Baeyer-Villiger oxidation of a decalone derivative unexpectedly rearranged to form a 7-oxabicyclo[2.2.1]heptane structure, highlighting the intricate relationship between oxidation and skeletal rearrangement in these systems. acs.org This type of oxidation transforms the existing ketone into a different carbonyl functionality (a lactone), expanding the carbon framework.

Reduction Reactions to Alcohols

The ketone group at the C-2 position is readily reduced to a secondary alcohol. epfl.ch Standard reducing agents are effective for this transformation. For example, sodium borohydride (B1222165) (NaBH₄) can be used to reduce the ketone in 7-oxabicyclo[2.2.1]heptan-2-one derivatives to the corresponding alcohol. epfl.ch This reduction is a common step in synthetic sequences that utilize the oxabicyclic framework to build more complex molecules. researchgate.net The stereochemical outcome of the reduction can often be controlled, leading to specific chiral secondary alcohols. evitachem.com

Another method involves photoinduced electron transfer from triethylamine (B128534) (Et₃N) to 7-oxabicyclo[2.2.1]heptan-2-ones, which can generate 3-hydroxycyclohexanone (B1200884) derivatives through a process that involves both reduction and ring-opening. epfl.ch

Reactant TypeReagentProduct TypeReference
7-oxabicyclo[2.2.1]heptan-2-one derivativeSodium borohydride (NaBH₄)7-oxabicyclo[2.2.1]heptan-2-ol derivative epfl.ch
7-oxabicyclo[2.2.1]heptan-2-onesTriethylamine (Et₃N), irradiation3-hydroxycyclohexanone derivative epfl.ch

Nucleophilic Substitution Reactions

The rigid bicyclic framework of this compound and its derivatives influences the stereochemical outcome of nucleophilic substitution reactions. For instance, the reduction of 7-oxabicyclo[2.2.1]heptan-2-one with lithium aluminum hydride results in the exclusive formation of the endo-alcohol. publish.csiro.au This high stereoselectivity is attributed to the sterically unencumbered exo face, which allows for the preferential attack of the hydride ion from this direction. publish.csiro.au In contrast, the parent bicyclo[2.2.1]heptan-2-one yields a mixture of endo and exo alcohols, highlighting the directing effect of the oxygen bridge in the 7-oxa analogue. publish.csiro.au

Furthermore, nucleophilic opening of the oxabicyclo[2.2.1]heptane ring system is a key strategy in the synthesis of complex molecules. For example, the total synthesis of Microcin SF608, a serine protease inhibitor, utilizes a TMSOTf-mediated nucleophilic opening of an oxabicyclic diol to construct the core octahydroindole structure. acs.org This reaction proceeds by the attack of an internal nucleophile, demonstrating the utility of the strained ring system in facilitating complex bond formations. acs.org The 7-oxabicyclo[2.2.1]heptane framework can thus serve as a precursor to highly functionalized cyclic systems through controlled nucleophilic ring-opening reactions. acs.org

Derivatives of 7-oxabicyclo[2.2.1]heptane can also undergo substitution reactions where functional groups are replaced by various nucleophiles, such as halides or amines, leading to a diverse range of substituted compounds. smolecule.com

Radical Reactions and Their Role in Functionalization

Radical reactions provide a powerful tool for the functionalization of the 7-oxabicyclo[2.2.1]heptane framework, enabling the introduction of substituents at various positions with high stereocontrol. Radical-mediated phenylselanyl-group transfer reactions have been employed to simultaneously introduce substituents at the C(5)-exo- and C(6)-endo-positions of 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives. chimia.ch This process involves a radical addition to a silyl (B83357) ketene (B1206846) acetal (B89532) followed by the cyclization of a 1-alkoxy-substituted ester radical. chimia.ch

A notable application of radical reactions is the reductive radical α-D-galactosidation of 5-exo-(benzeneselenyl)-6-endo-chloro-3-methylidene-7-oxabicyclo[2.2.1]heptan-2-one with acetobromo-D-galactose. researchgate.net This reaction, followed by ketone reduction, leads to the formation of complex C-linked galactosides of D-mannose derivatives. researchgate.net Such transformations highlight the utility of the 7-oxabicyclo[2.2.1]heptane scaffold in the synthesis of carbohydrate mimetics. researchgate.net

Furthermore, radical additions to the double bond of 7-oxabicyclo[2.2.1]hept-5-en-2-one have been utilized for the facile preparation of key synthetic intermediates. acs.org The generation of alkoxyl radicals from derivatives of this bicyclic system can lead to β-scission reactions, providing a pathway to functionalized cyclopentane (B165970) derivatives. sonar.ch These radical-based methodologies expand the synthetic utility of the 7-oxabicyclo[2.2.1]heptane core, allowing for the construction of complex and diverse molecular architectures.

Directed Carbon-Hydrogen Bond Functionalization

Directed Carbon-Hydrogen (C-H) bond functionalization has emerged as a powerful strategy for the selective modification of the 7-oxabicyclo[2.2.1]heptane scaffold. Palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been achieved with high diastereoselectivity. researchgate.net This method utilizes a directing group, such as 8-aminoquinoline (B160924), to guide the palladium catalyst to a specific C-H bond, enabling the formation of arylated and heteroarylated products in high yields. researchgate.netresearchgate.net

The reaction conditions can be tuned to favor mono- or diarylation, depending on the nature of the aryl or pyridyl iodide coupling partner. researchgate.net For instance, electron-deficient aryl iodides can lead to the formation of diarylated side products. researchgate.net The ability to cleave the directing group after functionalization provides access to valuable 3D fragments for applications in areas like fragment-based drug discovery. researchgate.netresearchgate.net

While directed C-H functionalization typically occurs at the β-position to form a stable 5-membered metallacyclic intermediate, the rigid geometry of bicyclic systems can lead to selective functionalization at other positions, such as the δ-C-H bond. acs.org This highlights the unique reactivity of strained ring systems in directed C-H activation reactions. The development of these methods allows for the late-stage functionalization of the 7-oxabicyclo[2.2.1]heptane core, providing efficient access to a wide range of derivatives.

Intramolecular Rearrangement Reactions

The strained 7-oxabicyclo[2.2.1]heptane framework is susceptible to various intramolecular rearrangement reactions, often leading to the formation of new ring systems. The Wagner-Meerwein rearrangement, a classic carbocation-mediated 1,2-shift, is a prominent reaction pathway for this bicyclic system and its derivatives. mychemblog.com This rearrangement is typically initiated by the formation of a carbocation, which then undergoes a skeletal reorganization to yield a more stable carbocation intermediate. youtube.com

For example, the reaction of perhydro-3a,6:4,5-diepoxyisoindoles, which contain an oxabicyclo[2.2.1]heptane core, with BF₃·Et₂O in acetic anhydride results in not only the opening of the oxirane ring but also a Wagner-Meerwein skeletal rearrangement. researchgate.net Similarly, the bromination of 7-oxabenzonorbornadiene derivatives can proceed via Wagner-Meerwein rearrangement, involving aryl and alkyl migrations. researchgate.net

Epoxide rearrangements are another important class of intramolecular reactions observed in this system. Epoxides derived from 7-oxabicyclo[2.2.1]heptene derivatives can undergo rearrangements to furnish new carbocyclic or heterocyclic frameworks. researchgate.net For instance, a gold(I)-catalyzed cycloisomerization of alkynediols can lead to the formation of 7-oxabicyclo[2.2.1]heptanes, which can then undergo a semi-pinacol rearrangement. researchgate.net These rearrangement reactions provide access to complex molecular architectures that would be challenging to synthesize through other means.

Investigation of Reaction Mechanisms

The study of reaction mechanisms involving this compound and its derivatives often focuses on distinguishing between concerted and stepwise pathways. Cycloaddition reactions, which are fundamental to the synthesis of the 7-oxabicyclo[2.2.1]heptane core, can proceed through either a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise mechanism involving the formation of an intermediate. researchgate.netquora.com

For example, the Diels-Alder reaction between a furan (B31954) and a dienophile to form the 7-oxabicyclo[2.2.1]heptene system is a classic example of a concerted [4+2] cycloaddition. nih.gov However, under certain conditions or with specific substrates, cycloadditions can proceed through stepwise pathways involving zwitterionic or diradical intermediates. researchgate.net Theoretical and experimental studies are often employed to elucidate the exact nature of the transition state and any potential intermediates. researchgate.net

In the context of rearrangement reactions, such as the Wagner-Meerwein rearrangement, the mechanism is typically stepwise, involving the formation of a carbocation intermediate followed by a 1,2-alkyl or hydride shift. mychemblog.com The stability of the carbocation intermediates plays a crucial role in determining the reaction outcome. youtube.com Understanding whether a reaction proceeds through a concerted or stepwise pathway is essential for predicting stereochemical outcomes and optimizing reaction conditions for the synthesis of specific isomers of this compound derivatives.

Derivatives, Analogues, and Structure Reactivity Relationships in a Synthetic Context

Structural Modifications of the 7-Oxabicyclo[2.2.1]heptane Core

The utility of the 7-oxabicyclo[2.2.1]heptane skeleton is significantly enhanced by the ability to introduce a wide array of functional groups and to alter its fundamental carbon framework. These modifications are crucial for tailoring the molecule for specific synthetic targets.

The introduction of various functional groups onto the 7-oxabicyclo[2.2.1]heptane core allows for a broad range of chemical transformations.

Dicarboxylic Acids: Derivatives featuring dicarboxylic acids are significant, often synthesized from the Diels-Alder reaction of furan (B31954) with maleic anhydride (B1165640), followed by reduction. mdpi.com These dicarboxylic acid derivatives have been explored as inhibitors of protein phosphatase 5 (PP5), which is relevant in cancer research. nih.gov For instance, a series of these compounds were designed to reverse temozolomide (B1682018) resistance in glioblastoma multiforme. nih.gov The anhydride precursor, norcantharidin, can be readily synthesized and subsequently ring-opened to yield dicarboxylic acid derivatives. mdpi.com

Imides: Imide derivatives of the 7-oxabicyclo[2.2.1]heptane system have been synthesized and evaluated for their biological activities. For example, imide and methylimide derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid have demonstrated antitumor activity. These compounds are structurally related to the natural toxin cantharidin.

Silyl (B83357) Ethers: Silyl ethers are commonly used as protecting groups for hydroxyl functionalities during synthetic sequences involving the 7-oxabicyclo[2.2.1]heptane core. In the synthesis of benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol derivatives, a silyl ether was utilized and subsequently rearranged. thieme-connect.com

Halogens: Halogenated derivatives of 7-oxabicyclo[2.2.1]heptanes have been prepared, often as intermediates for further functionalization. google.com For instance, the reaction of cis-1,4-epoxycyclohexane with hydrochloric or hydrobromic acid yields halogenated compounds. acs.org These halogenated intermediates can be precursors to other derivatives, including those with hydroxy groups. google.com

Nitro Groups: Nitro-substituted 7-oxabicyclo[2.2.1]heptanes serve as versatile intermediates in organic synthesis. The nitro group can be introduced and subsequently transformed into other functional groups, such as amines, or used to influence the reactivity of the bicyclic system. For example, the reaction of 3-phenyloxetane (B185876) with dinitrogen pentoxide can lead to nitrated products that undergo further transformations.

The following table summarizes various functional groups introduced to the 7-oxabicyclo[2.2.1]heptane core and their synthetic relevance.

Table 1: Functional Group Modifications of the 7-Oxabicyclo[2.2.1]heptane Core
Functional Group Method of Introduction Synthetic Relevance
Dicarboxylic Acids Diels-Alder reaction with maleic anhydride, followed by reduction and hydrolysis. mdpi.com Precursors for pharmacologically active compounds, such as PP5 inhibitors. nih.gov
Imides Reaction of the corresponding dicarboxylic anhydride with amines or ammonia. Investigated for antitumor properties.
Silyl Ethers Reaction of hydroxylated derivatives with silylating agents. thieme-connect.com Protection of hydroxyl groups during multi-step synthesis. thieme-connect.com
Halogens Treatment of precursors with hydrohalic acids or other halogenating agents. google.comacs.org Intermediates for further functionalization. google.com
Nitro Groups Nitration of aromatic precursors followed by cyclization or direct nitration of the bicyclic system. Versatile intermediates for the introduction of other functional groups.

Modifications to the carbon skeleton of the 7-oxabicyclo[2.2.1]heptane system can lead to the formation of diverse and complex molecular architectures. Tandem ring opening-Peterson elimination reactions of oxabicyclo[2.2.1]heptenes provide an efficient route to 1,3-cyclohexadienes. acs.org Another significant transformation is the gold(I)-catalyzed cycloisomerization of alkynediols, which furnishes a regio- and stereoselective method to construct a range of 7-oxabicyclo[2.2.1]heptanes. researchgate.net

Stereoisomeric Purity and its Impact on Synthetic Utility

The rigid, bicyclic nature of the 7-oxabicyclo[2.2.1]heptane system provides excellent stereochemical control in many reactions. The stereoisomeric purity of these compounds is paramount for their application in asymmetric synthesis, particularly in the preparation of chiral molecules with specific biological activities.

The synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives is often achieved through Diels-Alder reactions using chiral auxiliaries or through enzymatic resolutions. The predictable facial selectivity of reactions on the bicyclic core allows for the stereocontrolled introduction of substituents. This high degree of stereoselectivity is crucial in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity.

Preparation of Glycomimetics and Saccharide Analogues with the Oxanorbornane Scaffold

The 7-oxabicyclo[2.2.1]heptane skeleton, also known as the oxanorbornane scaffold, has proven to be an invaluable chiron for the total asymmetric synthesis of a variety of bioactive compounds, including rare sugars and their analogues. researchgate.net These enantiomerically pure derivatives are often referred to as "naked sugars" and serve as versatile starting materials for the synthesis of monosaccharide and disaccharide mimetics. researchgate.net The rigid framework of the oxanorbornane allows for the precise spatial arrangement of hydroxyl groups and other functionalities, mimicking the structure of natural carbohydrates. This has led to the development of novel glycomimetics with potential therapeutic applications. researchgate.net

Comparison with Other Bicyclic Systems in Synthetic Applications

The utility of the 7-oxabicyclo[2.2.1]heptane scaffold can be better understood by comparing it with other well-known bicyclic systems used in synthesis.

Camphor (B46023): Camphor and its derivatives are widely used as chiral auxiliaries in asymmetric synthesis. acgpubs.org The rigid bicyclo[2.2.1]heptane framework of camphor provides a well-defined chiral environment that can effectively control the stereochemical outcome of reactions. acgpubs.org While camphor-based auxiliaries are typically cleaved from the substrate after the desired chiral transformation, the 7-oxabicyclo[2.2.1]heptane core is often incorporated into the final target molecule, acting as a rigid scaffold. mdpi.com

Bornanesultam: Similar to camphor, bornanesultams are powerful chiral auxiliaries used to induce stereoselectivity in a variety of chemical transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Their high crystallinity often facilitates purification by recrystallization. The primary role of bornanesultam is as a detachable chiral directing group, in contrast to the 7-oxabicyclo[2.2.1]heptane system, which frequently constitutes the core of the final product.

Sordarins: Sordarins are a class of antifungal agents that feature a tetracyclic diterpene core, which includes a bicyclo[2.2.1]heptane system. researchgate.net While structurally related, the synthesis of sordarin (B1681957) analogues often involves the construction of the more complex tetracyclic framework. marquette.edu In contrast, the 7-oxabicyclo[2.2.1]heptane scaffold provides a simpler, more accessible starting point for the synthesis of a diverse range of compounds, not limited to antifungal agents. researchgate.net

The following table provides a comparison of these bicyclic systems.

Table 2: Comparison of Bicyclic Systems in Synthetic Applications
Bicyclic System Primary Synthetic Role Key Features Example Application
7-Oxabicyclo[2.2.1]heptane Chiral scaffold, synthetic intermediate. researchgate.net Rigid, oxygen-bridged, stereochemically defined. researchgate.net Synthesis of glycomimetics and natural product analogues. researchgate.net
Camphor Chiral auxiliary. acgpubs.org Readily available in both enantiomeric forms, rigid framework. acgpubs.orgmdpi.com Asymmetric Diels-Alder reactions, aldol additions. acgpubs.org
Bornanesultam Chiral auxiliary. High diastereoselectivity, crystalline derivatives. Asymmetric alkylations and conjugate additions.
Sordarins Synthetic target (antifungal). researchgate.net Complex tetracyclic core containing a bicyclo[2.2.1]heptane unit. researchgate.net Development of novel antifungal agents. marquette.edu

Structure-Reactivity Relationships for Directed Transformations

The inherent structural features of the 7-oxabicyclo[2.2.1]heptane system influence its reactivity and can be exploited for directed chemical transformations. The strain associated with the bicyclic framework plays a crucial role in its reactivity. For instance, strain-directed bridge cleavage of (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivatives has been utilized in the total synthesis of carba-α-DL-glucopyranose.

Furthermore, the presence of directing groups can control the regioselectivity and stereoselectivity of reactions. Palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been achieved with complete diastereoselectivity through the use of an 8-aminoquinoline (B160924) directing group. researchgate.net This approach allows for the precise installation of aryl and heteroaryl moieties, further expanding the chemical diversity accessible from this versatile scaffold. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

The 7-oxabicyclo[2.2.1]heptane skeleton serves as an excellent chiral synthon, or "chiron," for the asymmetric synthesis of a wide array of natural products and bioactive compounds. researchgate.net The inherent rigidity of the bicyclic system allows for effective stereocontrol in subsequent chemical modifications. Enantiomerically pure derivatives of this scaffold can be readily prepared, often through Diels-Alder reactions involving chiral auxiliaries. researchgate.netrsc.org

One common strategy involves the use of a chiral auxiliary, such as (R)-phenylglycinol, to direct the stereochemical outcome of an intramolecular Diels-Alder reaction, thereby forming the 7-oxabicyclo[2.2.1]heptane moiety with high diastereoselectivity. rsc.org Alternatively, the Diels-Alder reaction between a furan (B31954) and an alkene bearing a recyclable chiral auxiliary can produce enantiomerically pure bicyclic products. mdpi.com These enantiopure lactones are then elaborated, with the bicyclic framework guiding the stereochemistry of new chiral centers. The predictable high stereoselectivity of reactions involving these bicyclic chirons adds to the flexibility of this synthetic approach. epfl.ch

Table 1: Chiral Auxiliaries in the Asymmetric Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives

Chiral Auxiliary Reaction Type Application Key Feature
(R)-Phenylglycinol Intramolecular Diels-Alder Synthesis of Solanoeclepin A precursors High diastereoselectivity in the formation of the bicyclic core. rsc.org
Evans Oxazolidinone Asymmetric Alkylation/Aldol (B89426) General asymmetric synthesis Well-understood and predictable stereochemical outcomes. bath.ac.ukwilliams.edu

Building Blocks for Complex Natural Products and Bioactive Molecules

The true synthetic utility of the 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one scaffold is demonstrated in its application as a key intermediate for a multitude of complex and biologically significant molecules. The strategic cleavage of its ether bridge or modification of its core structure provides access to highly functionalized carbocyclic and heterocyclic systems that are otherwise difficult to synthesize. researchgate.net

Enantiomerically pure 7-oxabicyclo[2.2.1]heptenyl derivatives are often termed "naked sugars." chimia.chmdpi.com They serve as versatile starting materials for the synthesis of rare monosaccharides and their analogues. researchgate.netepfl.ch The methodology involves the stereoselective functionalization of the "naked" carbon centers of the bicyclic system, followed by regioselective oxidation and cleavage to yield various target sugars like D-allose, L-talose, and D-ribose derivatives. chimia.ch This approach is highly flexible, allowing for the preparation of both enantiomers of a given sugar with equal ease. epfl.ch The rigid oxabicyclic framework is also a key precursor in the synthesis of carbocyclic nucleosides, where the oxygen in a traditional furanose ring is replaced by a methylene (B1212753) group. nih.govacs.orgresearchgate.netdiva-portal.org

The 7-oxabicyclo[2.2.1]heptane framework is a recognized building block for several therapeutically important compounds.

Cyclophellitol: This potent β-glucosidase inhibitor has been synthesized using various strategies, many of which rely on precursors derived from the 7-oxabicyclo[2.2.1]heptene system. researchgate.net The bicyclic starting material provides the necessary stereochemical information for the construction of the functionalized cyclohexane (B81311) core of the natural product.

Validamycin A: The synthesis of this antibiotic and agricultural fungicide has been achieved using endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, the Diels-Alder adduct of furan and acrylic acid, as a key starting material for constructing the validamine (B1683471) core. researchgate.net

GS4104 (Oseltamivir): The anti-influenza drug Oseltamivir (Tamiflu®) has been synthesized from an intermediate, ethyl (1β,5α,6β)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, which is derived from a halolactone related to the 7-oxabicyclo[2.2.1]heptane family. googleapis.com This highlights the utility of bicyclic ethers as precursors to highly functionalized cyclohexene (B86901) rings central to the drug's structure.

Squalestatin Core Analogues: The bicyclic core of squalestatins, potent inhibitors of squalene (B77637) synthase, has been synthesized from derivatives of 7-oxabicyclo[2.2.1]heptane. A key step involves the base-induced isomerization of the bicyclic system into a highly substituted cyclohexene derivative, which serves as a precursor to the complex core structure of these natural products.

The structural rigidity and dense functionality of the 7-oxabicyclo[2.2.1]heptane system have been exploited in the total synthesis of numerous complex natural products.

Solanoeclepin A and Cavcinoeclepin A: The total synthesis of solanoeclepin A, a natural hatching agent for the potato cyst nematode, features the 7-oxabicyclo[2.2.1]heptane moiety as a critical component of its ABC ring system. uva.nlnih.gov Its construction is often achieved via an intramolecular Diels-Alder reaction. rsc.orgnih.gov Similarly, the synthesis of cavcinoeclepin A, which also stimulates nematode hatching, utilizes this structural motif. researchgate.net

Ethisolide and Isoavenaciolide: A concise total synthesis of these fungal metabolites has been accomplished starting from (±)-oxanorbornenone, demonstrating a straightforward route from the bicyclic lactone to more complex bis-lactone (B144190) structures. researchgate.net

Shikimate: The shikimate pathway is crucial for biosynthesis in plants and microorganisms. elsevierpure.com Synthetic routes to methyl shikimate, a key intermediate, have been developed that utilize the base-induced cleavage of the ether bridge in 7-oxabicyclo[2.2.1]heptene derivatives to stereoselectively install the correct functionality on the six-membered ring. researchgate.net

Penostatins: The asymmetric synthesis of penostatins, which possess a unique tricyclic framework, has been achieved through strategies that employ hetero-Diels-Alder reactions to construct the core structure, showcasing the versatility of cycloaddition strategies in natural product synthesis.

The 7-oxabicyclo[2.2.1]heptan-2-one framework serves as a valuable scaffold for the synthesis of C-linked disaccharides, which are stable mimics of natural O-glycosides. In a key methodology, the addition of a glycopyranosyl radical to a 3-methylene-7-oxabicyclo[2.2.1]heptan-2-one derivative allows for the formation of a carbon-carbon bond between the two sugar units. This reaction proceeds with high stereoselectivity, as the incoming radical attacks the exo face of the bicyclic system for steric reasons, leading to the formation of various α(1→x)-C-linked disaccharides. thieme-connect.de

Role in Fragment-Based Drug Discovery as 3D Scaffolds

In modern drug discovery, there is a growing need to move beyond flat, aromatic structures and explore three-dimensional chemical space. vu.nl The 7-oxabicyclo[2.2.1]heptane scaffold is an excellent example of a rigid, non-planar core that can be used to generate fragment libraries with high 3D character. dtu.dkresearchgate.net Its defined shape and the ability to introduce diverse functional groups at specific vectors make it an attractive starting point for fragment-based drug discovery (FBDD). researchgate.netdtu.dk

Cleavage of directing groups used in the synthesis of substituted oxabicycles can provide small, bridged compounds that are valuable as 3D fragments. researchgate.netresearchgate.net These fragments occupy a unique and underrepresented area of chemical space compared to conventional, more linear organic fragments. Libraries based on this and related scaffolds have been synthesized and screened against various biological targets, demonstrating their utility in identifying novel hit compounds for therapeutic development. dtu.dkmdpi.comnih.govnih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
7-oxabicyclo[2.2.1]heptane
(R)-phenylglycinol
Cyclophellitol
Validamycin A
GS4104 (Oseltamivir)
Squalestatin
Solanoeclepin A
Ethisolide
Isoavenaciolide
Cavcinoeclepin A
Shikimate / Methyl Shikimate
Penostatins
D-allose
L-talose
D-ribose
endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
(±)-oxanorbornenone
3-methylene-7-oxabicyclo[2.2.1]heptan-2-one
ethyl (1β,5α,6β)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Furan

Polymer Chemistry Applications

The inherent ring strain of the 7-oxabicyclo[2.2.1]heptane system is a key feature exploited in polymer science. This strain facilitates ring-opening reactions, making these compounds suitable as monomers for polymerization processes that yield materials with unique properties.

Derivatives of 7-oxabicyclo[2.2.1]heptane, often referred to as oxanorbornenes, are excellent substrates for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique is a powerful method for synthesizing high molecular weight polymers from cyclic olefins. The reaction is typically initiated by transition metal carbene complexes, with ruthenium-based Grubbs catalysts being widely used.

The polymerization of oxanorbornene derivatives via ROMP proceeds due to the relief of the significant ring strain in the bicyclic monomer. This process leads to the formation of polymers with the double bonds retained in the backbone, which can be further functionalized. For instance, the ROMP of 7-oxanorbornene derivatives has been successfully used to create a variety of functional polymers. While direct polymerization data for this compound is not extensively detailed, studies on closely related structures provide insight into the general reactivity and potential of this class of compounds in ROMP. A competing ring-opening metathesis polymerization (ROMP) can often be minimized by conducting the reaction in high dilution. scbt.com

Monomer DerivativeCatalystKey FindingReference
7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl esterGrubbs Catalyst (Gen II)Successfully synthesized high molecular weight polymers; resulting polyanions form hydrogels in aqueous solutions. nih.govnih.gov
exo-2-methyl-7-oxabicyclo-[2.2.1]-heptaneFeCl₃—SOCl₂Kinetic studies investigated the polymerization mechanism, noting an acceleration period related to the slow formation of ionic species. acs.org
Methyl 5-oxanorbornene-2-carboxylateNot SpecifiedROMP was used to synthesize sodium poly(7-oxanorbornene-2-carboxylate), a polyanion that acts as an effective lubricant for cartilage. nih.gov

The oxanorbornane scaffold is a recognized rigid subunit used in the construction of technologically important molecules, including self-healing polymers and anion transporting systems. acs.org

Self-Healing Polymers: The application of 7-oxabicyclo[2.2.1]heptane derivatives in self-healing materials leverages their ability to undergo ROMP. In a common approach, a monomer from this family is encapsulated within microcapsules and embedded into a polymer matrix. When a crack forms in the material, it ruptures the microcapsules, releasing the monomer. The monomer then comes into contact with a catalyst dispersed in the matrix, initiating ROMP at the site of damage. The resulting polymer fills the crack, restoring the material's structural integrity. This autonomous healing mechanism can significantly extend the lifespan and improve the safety of materials.

Anion Transporting Systems: Polymers derived from the oxanorbornane backbone have shown significant promise in the development of synthetic membrane transport systems. Researchers have synthesized polyguanidino-oxanorbornenes (PGONs) that function as highly effective anion transporters in lipid bilayers. acs.org These synthetic polymers can mimic the function of naturally occurring arginine-rich peptides. acs.org

Key findings on PGONs include:

High Activity: These transporters are highly active, with EC₅₀ values in the nanomolar range for mediating anion export from vesicles. acs.org

Stimuli-Responsive: The transport activity can be controlled by chemical stimuli; it can be activated by amphiphilic counterions and inactivated by hydrophilic ones. acs.org

Sensing Applications: This responsiveness has been applied to the detection of enzyme activity and for sensing in complex biological matrices like serum and urine. acs.org These findings highlight the potential for creating advanced materials for molecular transport and sensing based on the 7-oxabicyclo[2.2.1]heptane framework. acs.org

Application in the Construction of Supramolecular Architectures

The same functionalized polymers derived from the 7-oxabicyclo[2.2.1]heptane scaffold are instrumental in the field of supramolecular chemistry. Supramolecular chemistry focuses on complex, organized systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces.

The polyguanidino-oxanorbornenes (PGONs) described previously are a prime example of how the oxanorbornane unit can be used to build larger, functional supramolecular assemblies. acs.org By programming the assembly of these rigid polymer rods, it is possible to create well-defined, higher-order structures that function as synthetic ionophores and models for biological ion channels. acs.org These synthetic transporters demonstrate how a molecular scaffold can be elaborated into a polymeric structure that then self-assembles or interacts within a membrane environment to create a functional supramolecular system. This represents a sophisticated application of the 7-oxabicyclo[2.2.1]heptane core structure in the bottom-up construction of complex chemical architectures with advanced functions. acs.org

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of the 7-oxabicyclo[2.2.1]heptane framework. Investigations into related structures reveal key electronic features that are applicable to 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one.

The reactivity of this bicyclic system is largely governed by the distribution of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in Diels-Alder reactions, which are fundamental to the synthesis of this scaffold, the relative energies of the diene's HOMO and the dienophile's LUMO determine the reaction's facility and stereochemical outcome. cdnsciencepub.com Studies on similar 7-oxabicyclo[2.2.1]heptene systems have shown that the energy of the LUMO can significantly influence the activation energy of retro-Diels-Alder reactions. vanderbilt.edunih.gov

Table 1: Calculated Electronic Properties of a Representative 7-Oxabicyclo[2.2.1]heptane Derivative

Property Computational Method Calculated Value Significance
HOMO Energy DFT/B3LYP -7.2 eV Indicates susceptibility to electrophilic attack.
LUMO Energy DFT/B3LYP +1.5 eV Indicates susceptibility to nucleophilic attack.
Dipole Moment DFT/B3LYP 2.8 D Influences intermolecular interactions and solubility.

Note: The values in this table are illustrative for the 7-oxabicyclo[2.2.1]heptane scaffold and may vary for the specific 3-methyl derivative.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, providing a detailed picture of their conformational flexibility and intermolecular interactions over time. For a rigid bicyclic system like this compound, MD simulations can reveal subtle conformational changes and the nature of its interactions with solvent molecules or biological macromolecules.

The 7-oxabicyclo[2.2.1]heptane core is conformationally constrained. researchgate.net However, substituents can possess rotational freedom. MD simulations can explore the preferred orientations of the methyl group and analyze the molecule's vibrational modes. More importantly, MD is used to understand how these molecules interact with their environment. For example, simulations can model the formation of hydrogen bonds between the carbonyl oxygen and protic solvents or the binding of the molecule within a protein's active site. sci-hub.semdpi.com

In the context of drug design, where derivatives of this scaffold are used, MD simulations are crucial. researchgate.net They can predict the binding affinity and orientation of a ligand within a receptor pocket, accounting for the dynamic nature of both the ligand and the protein. By simulating the complex in a solvated environment, researchers can calculate binding free energies, which are critical for prioritizing drug candidates. sci-hub.se Studies on bisphenol A analogues, for instance, have used MD to explore ligand-induced structural rearrangements in receptors at an atomic level. sci-hub.se

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a deep, mechanistic understanding that is often difficult to obtain experimentally.

Diels-Alder and Retro-Diels-Alder Reactions: The formation of the 7-oxabicyclo[2.2.1]heptane skeleton is a classic example of the Diels-Alder reaction, typically involving furan (B31954) and a dienophile. researchgate.netacgpubs.org Theoretical studies using DFT have extensively investigated this reaction. cdnsciencepub.com Calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the endo/exo selectivity, which is a key stereochemical aspect of this cycloaddition. cdnsciencepub.com For the retro-Diels-Alder reaction, computational modeling has been used to calculate activation parameters (enthalpy, entropy, and Gibbs free energy of activation). vanderbilt.edunih.gov These studies have shown that such reactions are often entropy-driven. vanderbilt.edunih.gov

Table 2: Calculated Activation Parameters for a Retro-Diels-Alder Reaction

Parameter Computational Method Calculated Value Experimental Correlation
Activation Energy (Ea) DFT 34.5 ± 0.5 kcal/mol Correlates well with thermal analysis data. vanderbilt.edunih.gov
Enthalpy of Activation (ΔH‡) DFT 34.5 ± 0.5 kcal/mol Close quantitative correlation. vanderbilt.edunih.gov

Note: Data is for a 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-ene derivative. vanderbilt.edunih.gov

Radical Anion Formation and Other Reactions: The reactivity of the carbonyl group in this compound can also be explored theoretically. For example, the formation of a radical anion through single-electron transfer can be modeled to understand its structure and stability. Computational studies on related azabicyclo[2.2.1]heptane systems have been used to analyze the mechanisms of radical-mediated cyclizations, accounting for unexpected experimental results and guiding the selection of precursors for successful reactions. researchgate.net These computational analyses can predict the stereochemical outcome of such transformations. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Quantum chemical calculations can accurately predict various spectroscopic properties, which is essential for structure elucidation and characterization. By comparing calculated spectra with experimental data, the proposed structure of a newly synthesized compound can be confirmed.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are routinely used to calculate NMR chemical shifts (¹H and ¹³C). These calculations can help assign complex spectra and determine the stereochemistry of molecules like this compound. The accuracy of these predictions is often high enough to distinguish between different isomers.

Vibrational Spectroscopy (IR): The calculation of vibrational frequencies is a standard output of geometry optimization procedures in quantum chemistry. These frequencies correspond to the peaks in an infrared (IR) spectrum. The predicted spectrum can be used to identify characteristic functional group vibrations, such as the C=O stretch of the ketone group in the target molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, corresponding to its UV-Vis absorption spectrum. This is particularly useful for molecules with chromophores, allowing for the interpretation of their color and photophysical properties.

The structures of novel, complex terpenoids containing the 7-oxabicyclo[2.2.1]heptane-2-ene core have been confirmed with the aid of quantum chemical computations alongside experimental NMR and X-ray diffraction analysis. semanticscholar.org

Computational Design of Novel Derivatives and Reaction Pathways

A significant application of theoretical chemistry is the in silico design of novel molecules with desired properties. Starting from the this compound scaffold, computational methods can guide the design of derivatives for specific applications, such as pharmaceuticals or materials.

Molecular modeling techniques, including docking and quantitative structure-activity relationship (QSAR) studies, are used to design potent enzyme inhibitors. For example, derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been designed as inhibitors of protein phosphatase 5 (PP5) to reverse temozolomide (B1682018) resistance in glioblastoma. nih.govresearchgate.net Similarly, 2-azabicyclo[2.2.1]heptane-based compounds were designed using molecular modeling to be potent dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov This process involves:

Identifying a biological target.

Docking the parent scaffold into the active site to identify key interactions.

Virtually modifying the scaffold with different functional groups to enhance these interactions.

Calculating the binding affinity and other properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) for the designed derivatives.

Prioritizing the most promising candidates for chemical synthesis and experimental testing.

Furthermore, computational methods can explore novel reaction pathways for synthesizing these designed derivatives, predicting reaction outcomes and optimizing conditions before extensive laboratory work is undertaken.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

A primary direction for future research is the development of synthetic routes that are both novel and adhere to the principles of green chemistry. A significant opportunity lies in utilizing renewable bio-based starting materials. For instance, the synthesis of tricyclic compounds from 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, has been demonstrated. rsc.org This approach involves a Diels-Alder reaction to form the non-planar 7-oxabicyclo[2.2.1]heptane core, which is a structural component of biologically active compounds. rsc.org Future work could expand on this by exploring a wider range of dienophiles and furan (B31954) derivatives sourced from biomass, aiming for one-pot, multi-step sustainable syntheses in environmentally benign solvents like water. rsc.org

Key research goals in this area include:

Bio-Based Feedstocks: Expanding the use of platform chemicals derived from biomass, such as HMF, to create both the diene and dienophile components for Diels-Alder cycloadditions. rsc.org

Atom Economy: Designing synthetic sequences that maximize the incorporation of atoms from reactants into the final product, minimizing waste.

Catalytic Methods: Developing catalytic versions of key transformations to replace stoichiometric reagents, thereby reducing environmental impact.

Exploration of New Catalytic Systems for Highly Selective Transformations

The development of new catalytic systems is crucial for achieving high levels of selectivity (chemo-, regio-, diastereo-, and enantio-) in the transformations of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one and its analogs. Directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been shown to proceed with complete diastereoselectivity, offering a method to create complex, three-dimensional fragments for drug discovery. researchgate.netresearchgate.net Future research should focus on expanding the scope of these catalytic C-H activation/functionalization reactions.

Another promising avenue is the use of biocatalysis. Baeyer-Villiger monooxygenases (BVMOs) are known to catalyze the highly enantiospecific and enantioselective oxidation of cyclic ketones to lactones. nih.gov Exploring novel BVMOs or engineering existing ones could provide access to enantiomerically pure oxanorbornane lactones that are challenging to synthesize via traditional chemical methods. Similarly, alcohol dehydrogenases (ADHs) can be used for the oxidative lactonization of diols, presenting another biocatalytic route to these valuable compounds. nih.gov

Catalytic SystemTransformationPotential Advantages
Palladium Catalysis Directed β-(hetero)arylationHigh diastereoselectivity, access to 3D fragments. researchgate.netresearchgate.net
Baeyer-Villiger Monooxygenases (BVMOs) Oxidative lactonizationHigh enantiospecificity and enantioselectivity. nih.gov
Alcohol Dehydrogenases (ADHs) Oxidative lactonization of diolsBiocatalytic route using renewable resources. nih.gov

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The rigid 7-oxabicyclo[2.2.1]heptane skeleton is an excellent scaffold for designing and synthesizing derivatives with specific, tailored reactivity for applications in medicinal chemistry and materials science. researchgate.net The inherent strain in the bicyclic system can be harnessed to drive specific chemical transformations. Future work will involve the strategic introduction of various functional groups at different positions of the this compound core to modulate its electronic properties, steric environment, and reactivity.

For example, derivatives can be prepared for use as monomers in ring-opening metathesis polymerization (ROMP) or as precursors for complex natural products. researchgate.netrsc.org The synthesis of C3- and C5-substituted cinmethylin (B129038) analogs, which possess a 7-oxabicyclo[2.2.1]heptane core, highlights the potential for creating structurally diverse libraries for biological screening. nih.govjst.go.jp Research efforts will likely focus on developing modular synthetic routes that allow for the late-stage diversification of the oxanorbornane scaffold, enabling the rapid generation of analogs with diverse properties.

Integration of Flow Chemistry and Automation in Synthesis of Oxanorbornane Compounds

The integration of continuous flow chemistry and automation offers significant advantages for the synthesis of oxanorbornane compounds, including improved reaction control, scalability, and safety. vapourtec.comnih.gov Flow reactors provide superior heat and mass transfer compared to batch reactors, which is particularly beneficial for highly exothermic or fast reactions. thieme-connect.denih.gov This precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and selectivities. nih.govsoci.org

Future research will focus on developing fully automated, multi-step flow syntheses of this compound and its derivatives. nih.gov This involves integrating reactors, pumps, purification modules, and in-line analytical tools under computer control. vapourtec.com Such automated systems can facilitate high-throughput reaction optimization and the creation of compound libraries for screening purposes, accelerating the discovery process. soci.org The ability to safely handle hazardous reagents and unstable intermediates in situ is another key advantage of flow chemistry that can be exploited in the synthesis of complex oxanorbornane structures. nih.gov

FeatureAdvantage in Oxanorbornane Synthesis
Precise Temperature Control Manages exothermicity in reactions like Diels-Alder or hydrogenations. thieme-connect.de
Enhanced Mixing Ensures reproducibility and completeness for fast reactions. vapourtec.com
Controlled Residence Time Allows for the generation and use of unstable intermediates. nih.gov
Automation Enables high-throughput synthesis and optimization for library generation. nih.govsoci.org
Scalability Facilitates seamless transition from laboratory-scale discovery to larger-scale production. soci.org

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and synthesis of complex molecules like this compound. These computational tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. For instance, ML models can be trained on existing reaction data to predict the enantioselectivity of catalytic transformations, guiding the selection of the best catalyst and conditions for synthesizing a desired stereoisomer of an oxanorbornane derivative. nih.gov

When combined with automated flow chemistry systems, AI algorithms can create self-optimizing platforms. nih.gov The AI can design a series of experiments, which are then performed by the automated system. The results are fed back to the AI, which learns from the data and proposes the next set of experiments, rapidly converging on the optimal conditions for a given transformation. nih.gov This approach can significantly reduce the time and resources required for synthetic route development. Future applications could involve using AI to design novel oxanorbornane derivatives with specific desired properties (e.g., biological activity or material characteristics) and then predicting the most efficient synthetic pathway to create them.

Investigation of Under-explored Rearrangement and Cleavage Reactions

The strained nature of the 7-oxabicyclo[2.2.1]heptane ring system makes it susceptible to a variety of rearrangement and cleavage reactions, which can be exploited to synthesize highly functionalized and structurally diverse molecules. While some transformations, such as base-induced bridge cleavage to form functionalized cyclohexenols, are well-utilized, many other possibilities remain under-explored. mdpi.com

Future research should focus on systematically investigating novel rearrangement and fragmentation pathways. For example, the Beckmann rearrangement of oximes derived from oxanorbornane ketones could provide access to novel lactams, which are important structural motifs in medicinal chemistry. core.ac.uk Exploring the reactivity of these strained systems under different conditions (e.g., photochemical, thermal, or with novel catalysts) could uncover unprecedented transformations. A deeper understanding of the factors that control the regioselectivity and stereoselectivity of these cleavage and rearrangement reactions will be critical for harnessing their full synthetic potential. acs.org This includes studying the effects of substituents on the oxanorbornane core, the nature of the reagents, and the reaction conditions.

Reaction TypeDescriptionSynthetic Utility
Base-Induced Bridge Cleavage Enolate formation followed by cleavage of the C-O bridge. Stereoselective synthesis of highly functionalized cyclohexenols. mdpi.com
Beckmann Rearrangement Acid-catalyzed rearrangement of oximes to lactams. core.ac.ukAccess to novel, strained bicyclic lactam structures.
Radical Additions/Fragmentations Addition of radicals to unsaturated derivatives followed by potential ring-opening. acs.orgFacile preparation of complex lactones and other carbocycles.
Strain-Directed Cleavage Cleavage of the bicyclic system driven by the release of ring strain. acs.orgSynthesis of carbasugars and other highly functionalized cyclic compounds. acs.org

Q & A

Q. What is the correct IUPAC nomenclature and structural configuration of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one?

The compound follows the bicyclo[2.2.1]heptane framework, where "7-oxa" indicates an oxygen atom at position 7 of the bicyclic system, and "3-methyl" denotes a methyl substituent at position 3. The ketone functional group is at position 4. This nomenclature aligns with IUPAC rules for bicyclic systems, as demonstrated in structurally related compounds like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor) .

Q. What are the key solubility characteristics and recommended purification techniques for this compound?

Solubility in polar aprotic solvents like DMSO (30 mg/mL at 25°C) and ethanol is typical for bicyclic ketones. Purification methods include continuous flow reactors for large-scale synthesis and advanced techniques like preparative HPLC or recrystallization to achieve >95% purity. These protocols are derived from optimized workflows for analogous bicyclic compounds .

Q. Which common chemical reactions are feasible with this compound, and what reagents are typically employed?

The compound undergoes:

  • Oxidation : Using KMnO₄ or CrO₃ to yield oxo derivatives.
  • Reduction : LiAlH₄ or NaBH₄ for amine derivatives.
  • Substitution : Alkyl halides or acyl chlorides for functionalized products. Reaction conditions (e.g., solvent, temperature) must be optimized to account for steric hindrance from the bicyclic framework .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound derivatives be determined experimentally?

Absolute configuration is resolved via X-ray crystallography, as shown for bicyclo[2.2.1]heptan-2-one derivatives. Chiral HPLC or NMR using chiral shift reagents can further validate enantiomeric purity. For example, (+)-bicyclo[2.2.1]hept-5-ene-2-one was unambiguously assigned using X-ray data .

Q. What methodologies are effective for introducing functional groups at specific positions of the bicyclo[2.2.1]heptan-2-one scaffold?

  • Enolate chemistry : Generate enolates with LDA or NaHMDS for α-functionalization, though steric constraints may limit reactivity (e.g., failed couplings with cyclic enolates in ε-oxo acid synthesis) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to stabilize reactive sites, as seen in silyl-protected derivatives .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

  • High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., C₉H₁₂O₂ derivatives with MW 152.19 g/mol) .
  • X-ray crystallography : To resolve stereochemical ambiguities .
  • Dynamic NMR : To study conformational dynamics in solution .

Q. How do steric and electronic factors influence the reactivity of this compound in coupling reactions?

The rigid bicyclic structure creates steric hindrance, slowing coupling reactions with bulky nucleophiles. For example, reactions with cyclic enolates (e.g., cyclopentanone derivatives) favor reduction over coupling due to hindered access to the carbonyl carbon . Electronic effects from the oxygen atom may enhance electrophilicity at specific positions.

Q. Can computational models predict the reactivity and regioselectivity of this compound in novel reactions?

Density functional theory (DFT) calculations predict regioselectivity by analyzing transition-state energies and charge distribution. For instance, topological polar surface area (TPSA) and logP values derived computationally align with experimental solubility and reactivity trends .

Q. What are the safety protocols for handling this compound based on its hazard profile?

While specific toxicity data for this compound is limited, structurally related bicyclic ketones (e.g., camphor) require:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (GHS H335: respiratory irritation).
  • Spill management : Neutralize with inert adsorbents and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.